TLR8 agonist 5
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Overview
Description
TLR8 agonist 5 is a small molecule that selectively activates Toll-like receptor 8 (TLR8), a protein involved in the innate immune response. TLR8 is an endosomal receptor that recognizes single-stranded RNA from pathogens, leading to the activation of immune cells and the production of pro-inflammatory cytokines .
Preparation Methods
The synthesis of TLR8 agonist 5 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using batch or continuous flow reactors, ensuring consistent quality and scalability .
Chemical Reactions Analysis
TLR8 agonist 5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific functional groups and reaction conditions employed.
Scientific Research Applications
TLR8 agonist 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation and signaling pathways of TLR8.
Biology: Employed in research to understand the role of TLR8 in immune responses and its interactions with other cellular components.
Medicine: Investigated for its potential therapeutic applications in cancer immunotherapy, infectious diseases, and autoimmune disorders. .
Industry: Utilized in the development of new drugs and therapeutic agents targeting TLR8.
Mechanism of Action
TLR8 agonist 5 exerts its effects by binding to TLR8, leading to its activation and the subsequent initiation of signaling cascades. This activation results in the production of pro-inflammatory cytokines and the activation of immune cells, such as macrophages and dendritic cells. The molecular targets and pathways involved include the MyD88-dependent pathway, which leads to the activation of NF-κB and the production of cytokines like TNF-α and IL-6 .
Comparison with Similar Compounds
TLR8 agonist 5 is unique in its high selectivity and potency for TLR8 compared to other similar compounds. Some similar compounds include:
Motolimod: A TLR8 agonist with lower selectivity and potency compared to this compound.
Resiquimod: A dual TLR7/8 agonist that activates both TLR7 and TLR8, leading to broader immune activation but with potential for higher toxicity.
Imiquimod: A TLR7 agonist primarily used in topical treatments for skin conditions
This compound’s unique properties make it a valuable tool in research and potential therapeutic applications, offering advantages in selectivity and reduced off-target effects.
Properties
Molecular Formula |
C31H40N6O5 |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
benzyl N-[1-[2-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]oxyethylamino]-2-methyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C31H40N6O5/c1-6-40-19-24-35-25-26(22-14-10-11-15-23(22)34-27(25)32)37(24)20-30(2,3)42-17-16-33-28(38)31(4,5)36-29(39)41-18-21-12-8-7-9-13-21/h7-15H,6,16-20H2,1-5H3,(H2,32,34)(H,33,38)(H,36,39) |
InChI Key |
UXDUNZGDEXDOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)NC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4N=C2N |
Origin of Product |
United States |
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